Cas no 1240526-60-6 (tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)

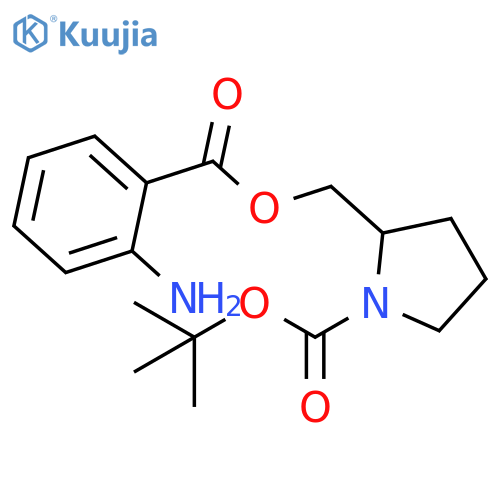

1240526-60-6 structure

商品名:tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate

CAS番号:1240526-60-6

MF:C17H24N2O4

メガワット:320.383464813232

CID:5559042

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminobenzoyl)oxy]methyl]-, 1,1-dimethylethyl ester

- tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate

- tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate

-

- インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-6-7-12(19)11-22-15(20)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11,18H2,1-3H3

- InChIKey: KKCXUHZJMXLTBP-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC1COC(=O)C1=CC=CC=C1N

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B750440-250mg |

tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |

1240526-60-6 | 250mg |

$ 365.00 | 2022-06-06 | ||

| TRC | B750440-25mg |

tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |

1240526-60-6 | 25mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B750440-50mg |

tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |

1240526-60-6 | 50mg |

$ 95.00 | 2022-06-06 |

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1240526-60-6 (tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 13769-43-2(potassium metavanadate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量